3-(Benzenesulfonyl)-5-chloro-2-[5-(pyridin-4-yl)-1,3-thiazol-2-yl]-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzenesulfonyl)-5-chloro-2-[5-(pyridin-4-yl)-1,3-thiazol-2-yl]-1H-indole is a complex organic compound that features a unique combination of functional groups, including a benzenesulfonyl group, a chloro substituent, a pyridinyl group, and a thiazolyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-5-chloro-2-[5-(pyridin-4-yl)-1,3-thiazol-2-yl]-1H-indole typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole core, followed by the introduction of the benzenesulfonyl group, the chloro substituent, and the thiazolyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl)-5-chloro-2-[5-(pyridin-4-yl)-1,3-thiazol-2-yl]-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The chloro and pyridinyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups at the chloro or pyridinyl positions.
Scientific Research Applications
3-(Benzenesulfonyl)-5-chloro-2-[5-(pyridin-4-yl)-1,3-thiazol-2-yl]-1H-indole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Benzenesulfonyl)-5-chloro-2-[5-(pyridin-4-yl)-1,3-thiazol-2-yl]-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Benzenesulfonyl)-5-chloro-2-[5-(pyridin-4-yl)-1,3-thiazol-2-yl]-1H-indole include:
- 1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine
- 1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine
- 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
918142-08-2 |
---|---|
Molecular Formula |
C22H14ClN3O2S2 |
Molecular Weight |
452.0 g/mol |
IUPAC Name |
2-[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]-5-pyridin-4-yl-1,3-thiazole |
InChI |
InChI=1S/C22H14ClN3O2S2/c23-15-6-7-18-17(12-15)21(30(27,28)16-4-2-1-3-5-16)20(26-18)22-25-13-19(29-22)14-8-10-24-11-9-14/h1-13,26H |
InChI Key |
GPJWLOMESZYNRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)C4=NC=C(S4)C5=CC=NC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.